2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O2S/c19-12-7-4-8-13(16(12)20)22-15(26)10-28-18-24-23-14(17(27)25(18)21)9-11-5-2-1-3-6-11/h1-8H,9-10,21H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFKNXFXIFQETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C₁₈H₁₅Cl₂N₄O₂S
- Molecular Weight: 436.31 g/mol
- CAS Number: 886959-31-5
The structure features a triazine ring, a sulfanyl group, and a dichlorophenyl acetamide moiety, which are crucial for its biological activity.
The precise mechanisms of action for this compound are still under investigation. However, it is believed to interact with specific enzymes or receptors within cellular pathways. The triazine ring may serve as a scaffold for binding to active sites, while the sulfanyl and benzyl groups enhance binding affinity and specificity. Potential mechanisms include:
- Enzyme Inhibition: Targeting specific enzymes involved in cancer proliferation or bacterial resistance.
- Receptor Modulation: Interacting with cellular receptors to alter signaling pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Cell Line Studies: Compounds with similar structures have shown cytotoxic effects against various cancer cell lines (e.g., MTT assays revealing IC₅₀ values in the low micromolar range) .
- Structure Activity Relationship (SAR): The presence of electron-withdrawing groups (like chlorine) on the phenyl ring has been correlated with increased anticancer activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Bacterial Inhibition: Preliminary studies indicate that similar triazine derivatives possess antibacterial activity comparable to standard antibiotics .
- Mechanism of Action: Suggested mechanisms include disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Anticancer Effects:
- Antimicrobial Evaluation:
Data Summary Table
| Biological Activity | IC₅₀ Values (µg/mL) | Mechanism |
|---|---|---|
| Anticancer | 1.61 - 1.98 | Enzyme inhibition |
| Antimicrobial | Varies | Disruption of cell wall synthesis |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. The synthesis and evaluation of similar compounds have shown cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, a study reported that certain triazine derivatives displayed IC50 values ranging from 3.6 µM to 11.0 µM against these cell lines, indicating potent anticancer activity .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the substituents on the triazine ring significantly impact the anticancer efficacy of these compounds. For example, substituents such as trifluoromethylbenzyl were associated with enhanced activity compared to simpler alkyl groups .
| Substituent Type | Example | IC50 Value (µM) |
|---|---|---|
| Trifluoromethylbenzyl | R1 = 4-CF3C6H4 | 3.6 |
| Benzyl | R1 = C6H5 | 11.0 |
| Methyl | R1 = CH3 | >20 |
Antimicrobial Activity
In addition to anticancer properties, compounds containing triazine rings have been evaluated for their antimicrobial activities. A study demonstrated that certain derivatives exhibited broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve inhibition of bacterial protein synthesis.
Anti-inflammatory Properties
Emerging research suggests that triazine derivatives may also possess anti-inflammatory properties. Compounds similar to 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide have shown promise in reducing inflammation markers in vitro and in vivo models . This opens avenues for developing novel anti-inflammatory agents based on triazine scaffolds.
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes that include the formation of the triazine ring followed by various substitution reactions. The versatility in modifying the side chains allows for the exploration of different biological activities and optimization of pharmacological profiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share the triazinone-sulfanyl-acetamide backbone but differ in substituents:
Physicochemical Properties
- However, analogues like 13a (from ) exhibit high melting points (288°C), attributed to strong hydrogen bonding and aromatic stacking. The dichlorophenyl group in the target compound may further elevate melting points due to halogen-mediated crystal packing . The methyl-substituted analogue likely has a lower melting point due to reduced intermolecular interactions compared to benzyl or nitrobenzyl groups.
- Spectroscopic Features: IR Spectroscopy: The target compound’s triazinone core would show C=O stretching near 1660–1670 cm⁻¹, consistent with 13a–b (1662–1664 cm⁻¹) . The sulfanyl group may exhibit S-H or C-S vibrations near 600–700 cm⁻¹. ¹H-NMR: The 2,3-dichlorophenyl group would produce distinct aromatic splitting patterns, differing from the 2,4-dimethylphenyl analogue’s singlet (δ 2.30 ppm for CH₃) .
Hydrogen Bonding and Crystallinity
- The dichlorophenyl group may participate in halogen bonding (C-Cl···π interactions), enhancing crystal stability compared to methyl or methoxy substituents .
- The benzyl group in the target compound could engage in CH-π interactions, similar to the nitrobenzyl group in , which forms layered structures via nitro-π stacking.
Research Implications
- Biological Activity : While direct data on the target compound’s activity is absent, the dichlorophenyl group is associated with enhanced bioactivity in antimicrobial and anticancer agents due to improved membrane permeability and target binding .
- Drug Design : Substituent variations (e.g., benzyl vs. nitrobenzyl) allow tuning of electronic properties and solubility, critical for optimizing pharmacokinetics .
Q & A
Q. How can researchers design dose-response studies to minimize off-target effects in cell-based assays?
- Methodology :
- Use RNA-seq or proteomics to identify pathway enrichment at sub-IC50 doses.
- Include counter-screens against unrelated targets (e.g., kinases) to assess selectivity.
- Optimize dosing intervals based on compound half-life (e.g., 24–48 hr treatments) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
